

# 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium physical properties

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## Compound of Interest

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| Compound Name: | 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium |
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An In-Depth Technical Guide to the Physicochemical Properties of **1-(2-Hydroxy-3-sulphonatopropyl)pyridinium** (PPS-OH)

## Executive Summary

**1-(2-Hydroxy-3-sulphonatopropyl)pyridinium**, commonly referred to as PPS-OH or Pyridinium hydroxy propyl sulfobetaine, is a zwitterionic organic compound with significant industrial applications, most notably as a high-performance leveling and brightening agent in nickel electroplating baths.<sup>[1][2]</sup> Its unique molecular architecture, featuring a positively charged pyridinium ring and a negatively charged sulfonate group on the same molecule, defines it as an inner salt. This zwitterionic nature is the cornerstone of its physicochemical properties, governing its exceptional water solubility, high polarity, and thermal characteristics. This guide provides a comprehensive analysis of these properties, offering both quantitative data and the underlying scientific principles for researchers, material scientists, and professionals in the field of chemical engineering and drug development.

## Molecular Structure and Chemical Identity Nomenclature and Core Identifiers

The unambiguous identification of a chemical entity is paramount for research and application. PPS-OH is known by several synonyms, and its core identifiers are summarized below.

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 2-Hydroxy-3-(pyridin-1-ium-1-yl)propane-1-sulfonate <sup>[3]</sup> |
| Common Synonyms   | PPS-OH, Pyridinium hydroxy propyl sulfobetaine <sup>[1]</sup>      |
| CAS Number        | 3918-73-8 <sup>[1][3]</sup>  |
| Molecular Formula | C <sub>8</sub> H <sub>11</sub> NO <sub>4</sub> S <sup>[1]</sup>    |
| Molecular Weight  | 217.24 g/mol <sup>[1]</sup>  |
| InChI Key         | RJPRZHQPRLZRW-UHFFFAOYSA-N <sup>[1][4]</sup>                       |

## The Zwitterionic Architecture

The defining characteristic of PPS-OH is its zwitterionic, or inner salt, structure.<sup>[4][5]</sup> Unlike a simple salt composed of separate cations and anions, PPS-OH incorporates both a permanent positive charge on the quaternized nitrogen of the pyridinium ring and a negative charge on the deprotonated sulfonate group.<sup>[6][7]</sup> These opposing charges are covalently linked via a hydroxypropyl chain.

This structure dictates the molecule's behavior:

- **High Polarity:** The distinct, charge-separated regions create a highly polar molecule.
- **Amphoteric Nature:** Zwitterions can act as both an acid (proton donor) and a base (proton acceptor), contributing to their utility in various pH environments.<sup>[8]</sup>
- **Strong Intermolecular Forces:** In the solid state, strong electrostatic interactions between the charged moieties of adjacent molecules result in a stable crystal lattice, a property characteristic of ionic compounds.<sup>[9]</sup>

## Fundamental Physical Properties

The macroscopic physical properties of PPS-OH are a direct manifestation of its underlying molecular structure.

| Property       | Value / Description  |
|----------------|--|
| Physical State | Pure form: White crystalline solid. <a href="#">[1]</a><br>Commercial form: Colorless to light yellow transparent liquid (typically 40-50% aqueous solution). <a href="#">[1]</a> <a href="#">[10]</a> |
| Boiling Point  | 111°C (for aqueous solution). <a href="#">[1]</a> <a href="#">[10]</a> The pure compound is expected to decompose at high temperatures before boiling, a common trait for zwitterionic salts.          |
| Density        | ~1.30 g/cm³ <a href="#">[1]</a> <a href="#">[10]</a>   |
| Vapor Pressure | 0 Pa at 25°C <a href="#">[1]</a> <a href="#">[10]</a>  |

## Solution-Based Properties and Behavior

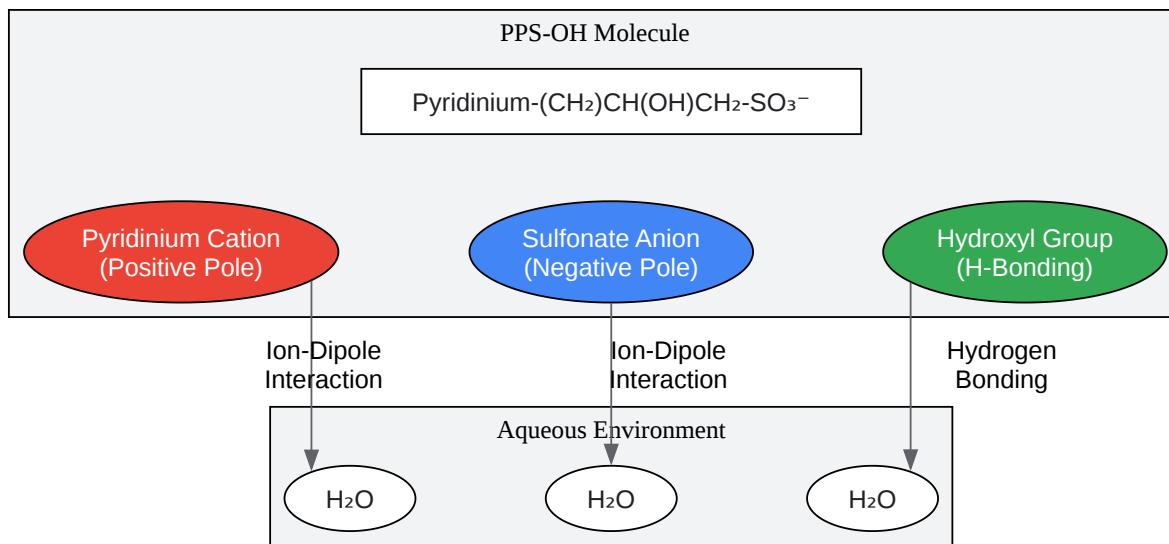
The utility of PPS-OH, particularly in electroplating, is intrinsically linked to its behavior in aqueous solutions.

### Solubility Profile

PPS-OH exhibits exceptionally high solubility in water and other polar solvents.

| Property             | Value   |
|----------------------|---|
| Water Solubility     | 1280 g/L at 23°C <a href="#">[1]</a> <a href="#">[10]</a> |
| LogP (Octanol/Water) | -2.0 at 24°C <a href="#">[1]</a> <a href="#">[10]</a>     |
| pH (Solution)        | 2.0 - 5.0 <a href="#">[1]</a> <a href="#">[10]</a>        |

The high water solubility is a direct result of the zwitterionic structure. The positively charged pyridinium head and negatively charged sulfonate tail, along with the hydrogen-bonding capability of the hydroxyl group, interact strongly with polar water molecules, facilitating dissolution. The extremely low LogP value quantitatively confirms its hydrophilic nature, indicating a strong preference for the aqueous phase over a non-polar lipid phase.



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Caption: Solvation mechanism of PPS-OH in water.

## Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of PPS-OH requires standard analytical techniques. The choice of methodology is guided by the molecule's structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful tool for structural elucidation. For PPS-OH, the spectrum is expected to show distinct signals corresponding to the different proton environments.<sup>[4]</sup>

- Aromatic Region ( $\delta$  7.0-9.0 ppm): Protons on the pyridinium ring would appear in this downfield region due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom.

- Aliphatic Region ( $\delta$  2.5-5.0 ppm): The protons of the hydroxy-sulphonatopropyl chain would resonate here. The methine proton attached to the hydroxyl-bearing carbon and the methylene groups adjacent to the pyridinium nitrogen and sulfonate group would each have characteristic chemical shifts and splitting patterns.
- Sample Preparation: Accurately weigh 5-10 mg of the PPS-OH sample.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide ( $D_2O$ ), given its high water solubility.  $D_2O$  is the solvent of choice to avoid a large interfering solvent peak from water protons.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Collect the  $^1H$  NMR spectrum using standard parameters. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and assign the chemical shifts relative to a suitable internal or external standard.

## High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of PPS-OH and quantifying potential impurities from its synthesis.<sup>[4]</sup> Due to the compound's high polarity and ionic nature, specialized chromatographic modes are required.

- Causality of Method Choice: Standard reversed-phase C18 columns are often ineffective as the polar PPS-OH molecule has little retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for the effective retention and separation of highly polar analytes like PPS-OH.



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Caption: General workflow for HPLC purity analysis of PPS-OH.

- Mobile Phase Preparation: Prepare an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) as Mobile Phase A. Use acetonitrile as Mobile Phase B.
- Standard/Sample Preparation: Prepare a stock solution of PPS-OH standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare the sample to be tested at the same concentration.
- Instrumentation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV at 254 nm for the pyridinium ring or an Evaporative Light Scattering Detector (ELSD) for universal detection).
- Chromatographic Conditions:
  - Column: HILIC column (e.g., silica-based with amide or diol functional groups).
  - Column Temperature: 30°C.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 5  $\mu$ L.
  - Gradient: Start with a high percentage of acetonitrile (e.g., 90%) and run a gradient to increase the aqueous buffer concentration to elute the polar PPS-OH.
- Data Analysis: Integrate the peak corresponding to PPS-OH and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

## Synthesis and Purity Considerations

The primary route for synthesizing PPS-OH involves the reaction of pyridine with a halogenated precursor, typically sodium 3-chloro-2-hydroxypropanesulfonate.<sup>[4]</sup> Understanding this pathway is crucial for anticipating potential impurities, which may include unreacted pyridine, the precursor salt, or byproducts from side reactions. The self-validating protocols described above

(NMR and HPLC) are essential for ensuring the final product meets the high purity standards required for its applications.

## Conclusion

The physical properties of **1-(2-Hydroxy-3-sulphonatopropyl)pyridinium** are fundamentally governed by its zwitterionic molecular structure. Its high water solubility, low LogP value, and characteristic thermal behavior are all direct consequences of the permanent positive and negative charges held within a single molecule. A thorough understanding of these properties, validated through robust analytical methods like NMR and specialized HPLC techniques, is critical for its effective application in materials science, particularly in the formulation of advanced electroplating solutions.

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